molecular formula C7H7IN2O B1604034 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 351447-07-9

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1604034
CAS No.: 351447-07-9
M. Wt: 262.05 g/mol
InChI Key: LTYFURNXEWAAMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the iodination of a pyrido[3,2-b][1,4]oxazine precursor. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Comparison with Similar Compounds

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be compared with other similar compounds, such as:

    Pyrido[3,2-b][1,4]oxazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may exhibit different chemical and biological properties.

    Iodo-substituted Heterocycles: Compounds with iodine atoms attached to heterocyclic ring systems can have similar reactivity and applications but may differ in their specific activities and uses.

The uniqueness of this compound lies in its specific structure and the presence of the iodine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYFURNXEWAAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634056
Record name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351447-07-9
Record name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 2
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 3
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 4
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 5
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 6
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

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